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Compound of Interest

Compound Name: (2-Chloro-3-fluorophenyl)methanol

Cat. No.: B1592068

(2-Chloro-3-fluorophenyl)methanol is a halogenated aromatic alcohol that has emerged as a
crucial building block in synthetic and medicinal chemistry. Its value extends beyond that of a
simple intermediate; the specific ortho-chloro and meta-fluoro substitution pattern on the phenyl
ring provides a unique combination of steric and electronic properties. This guide offers a
comprehensive technical overview, moving from fundamental physicochemical properties to its
strategic application in drug design, emphasizing the causal relationships that govern its
synthesis and reactivity.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the foundation for its effective
use. (2-Chloro-3-fluorophenyl)methanol is typically a white to off-white solid at room
temperature. The data presented below has been aggregated from leading chemical suppliers
and databases to provide a reliable baseline for experimental design.
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Property Value

IUPAC Name (2-Chloro-3-fluorophenyl)methanol
Synonyms 2-Chloro-3-fluorobenzyl alcohol
CAS Number 90389-93-4

Molecular Formula C7HeCIFO

Molecular Weight 160.58 g/mol

Appearance White to off-white crystalline solid
Melting Point 49-51 °C

Boiling Point ~235.7 °C at 760 mmHg (Predicted)
Density ~1.375 g/cm?3 (Predicted)

Solubility Soluble in methanol, ethanol, acetone, DCM
pKa 13.36 + 0.10 (Predicted)

Synthesis: The Reduction Pathway

The most prevalent and scalable synthesis of (2-Chloro-3-fluorophenyl)methanol is achieved

through the selective reduction of its corresponding aldehyde, 2-chloro-3-fluorobenzaldehyde.

This transformation is a cornerstone of functional group interconversion.
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Synthesis Workflow: Aldehyde Reduction
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Key Synthetic Transformations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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